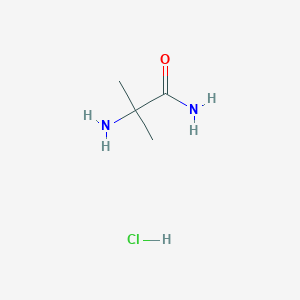
2-Amino-2-methylpropanamide hydrochloride
説明
2-Amino-2-methylpropanamide hydrochloride (CAS No. 17704-74-4) is a chemical compound with the molecular formula C4H11ClN2O . It is also known by other names such as 2-AMINO-N-METHYLPROPANAMIDE HYDROCHLORIDE and DL-Alanine methylamide HCl .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-methylpropanamide hydrochloride is represented by the InChI string InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H . The compound has a molecular weight of 138.59 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 138.59 g/mol . Its exact mass and monoisotopic mass are 138.0559907 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound’s topological polar surface area is 55.1 Ų .
科学的研究の応用
Dopamine Agonists and Antihistaminic Activities : 2-Amino-2-methylpropanamide hydrochloride derivatives, such as 2-haloaporphines, have been studied for their potent dopamine agonist properties, which are significant in the treatment of Parkinson's disease and other neurological disorders (Ramsby et al., 1989). Additionally, these derivatives have shown antihistaminic activities, useful in allergic reactions and related conditions (Arayne et al., 2017).
Polymer Synthesis : The compound has applications in polymer science, such as in the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes, where it influences polymerization kinetics and particle nucleation (Meunier et al., 1995).
Enzymatic Studies : It's been used in enzymatic studies, such as the purification of novel S-enantioselective amidases which act on similar derivatives for potential applications in biocatalysis (Fuhshuku et al., 2015).
Pharmacological Applications : Research has explored its use in developing novel HIV-1 protease inhibitors with improved pharmacokinetic properties (Abdel-Meguid et al., 1994).
Chemical Synthesis and Solvolytic Behaviour : The compound has been studied in the synthesis of various derivatives and their solvolytic behavior, important in medicinal chemistry and drug development (Scrimin et al., 1988).
Peptide Research : In peptide research, it has been used in computational studies to understand the chemical reactivity of antifungal tripeptides, aiding in drug design (Flores-Holguín et al., 2019).
Metabolism Studies : Studies on its metabolism in animals, particularly in young rats, have been conducted to understand its physiological effects and potential applications in nutrition and health (Yue et al., 1970).
Corrosion Inhibition : The amino acid derivatives of 2-Amino-2-methylpropanamide hydrochloride have been investigated for their potential as corrosion inhibitors, a significant application in materials science (Gómez et al., 2005).
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through binding or modulation, leading to changes in the function or activity of these targets.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, but the specific effects depend on the targets and pathways it interacts with.
特性
IUPAC Name |
2-amino-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYXYSHMKVFQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17704-74-4 | |
| Record name | 2-amino-2-methylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)

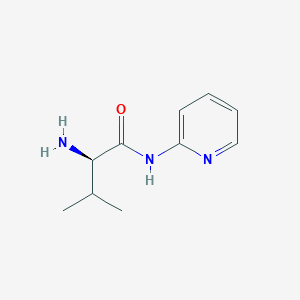
![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)
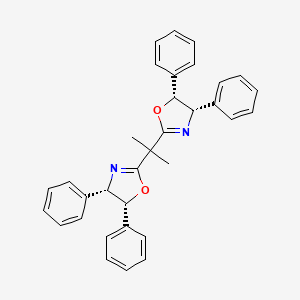


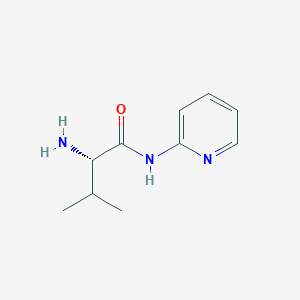

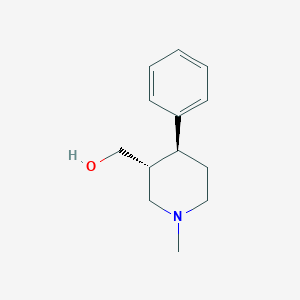
![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
